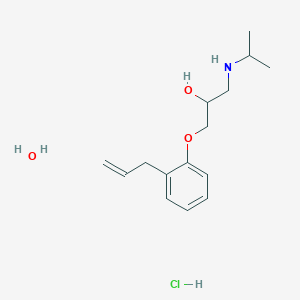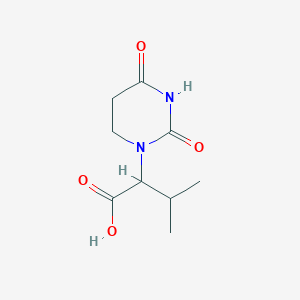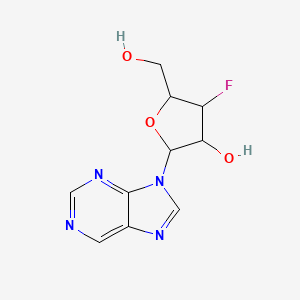![molecular formula C14H17NO2 B14784866 Methyl 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14784866.png)
Methyl 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate is a spirocyclic compound characterized by its unique structure, where an indene and a pyrrolidine ring are connected through a spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. One common method is the reaction of (E)-arylidene-(2H)-indanones with N-metalated azomethine ylides. This reaction proceeds in a regio- and stereoselective manner at room temperature, often using silver acetate as a catalyst and a tertiary amine as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action for methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate involves its interaction with molecular targets through its spirocyclic structure. This structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline]: Another spirocyclic compound with a similar structural motif.
Spiro-azetidin-2-one derivatives: Known for their biological activity and use in medicinal chemistry.
Spiro[indene-2,3’-pyrazole] derivatives: These compounds share the spirocyclic indene structure and have diverse applications.
Uniqueness
Methyl 1,3-dihydrospiro[indene-2,3’-pyrrolidine]-4-carboxylate is unique due to its specific combination of an indene and pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl spiro[1,3-dihydroindene-2,3'-pyrrolidine]-4-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-17-13(16)11-4-2-3-10-7-14(8-12(10)11)5-6-15-9-14/h2-4,15H,5-9H2,1H3 |
InChI Key |
XFIVSCZQLFMRSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CC3(C2)CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Methanesulfonyloxy)benzoyl]-2-[4-(methanesulfonyloxy)phenyl]-1-benzothiophen-6-yl methanesulfonate](/img/structure/B14784794.png)


![tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14784805.png)
![2-Propenamide, N-[3-[[2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-](/img/structure/B14784817.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14784844.png)
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide](/img/structure/B14784852.png)
![tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B14784854.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14784858.png)
![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)
![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)
